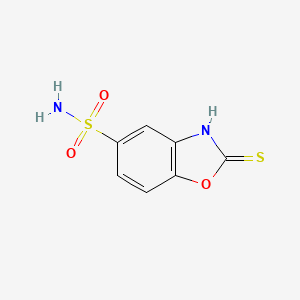
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone” is a chemical compound with a CAS Number of 1252608-59-5 . It has a molecular weight of 360.42 and its linear formula is C20H20N6O .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula, C20H20N6O . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 360.42 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.Aplicaciones Científicas De Investigación
TRPV4 Antagonists for Pain Treatment
A novel series of compounds, closely related to the queried chemical structure, were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds have shown analgesic effects in models of induced mechanical hyperalgesia in guinea pigs and rats, highlighting their potential for treating pain through the modulation of TRPV4 channels (Tsuno et al., 2017).
Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes
Research on derivatives closely related to the target molecule revealed their role as dipeptidyl peptidase IV inhibitors, with significant implications for type 2 diabetes treatment. These compounds have been evaluated for their metabolism, excretion, and pharmacokinetics in rats, dogs, and humans, indicating their potential for oral administration and highlighting their therapeutic utility (Sharma et al., 2012).
Antiproliferative Activity Against Human Cancer Cell Lines
A series of new derivatives demonstrated significant antiproliferative effects against several human cancer cell lines, suggesting a potential role in cancer therapy. Among these, compounds have shown promising activity, indicating their potential as anticancer agents requiring further research (Mallesha et al., 2012).
Nonaqueous Capillary Electrophoresis for Substance Analysis
The application of nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances showcases the utility of related chemical structures in analytical methodologies. This technique enhances sensitivity and provides a cost-effective approach for quality control of pharmaceutical compounds (Ye et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-11-3-4-12(18-17-11)19-7-9-20(10-8-19)14(21)13-15-5-2-6-16-13/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFKYVWUVCGQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2797424.png)

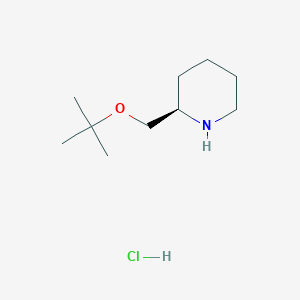
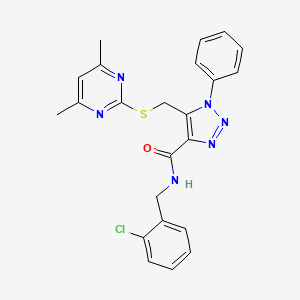
![2-(benzyloxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2797429.png)
![7-(4-(2-(azepan-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2797430.png)
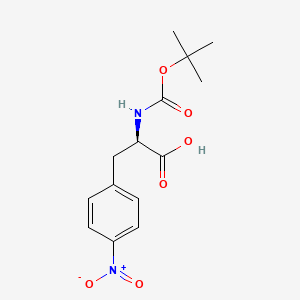
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2797433.png)
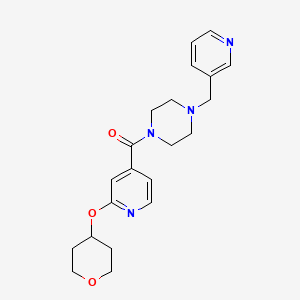

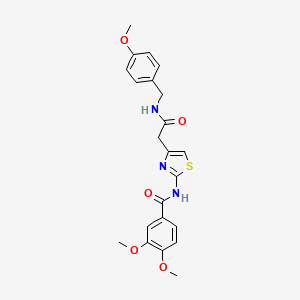

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2797442.png)
